4-(1-Methyl-2-indolyl)aniline
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Overview
Description
4-(1-Methyl-2-indolyl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core, which is a biologically known pharmacophore in medicinal molecules. The presence of the indole ring system makes it a valuable compound in the field of organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-2-indolyl)aniline typically involves the construction of the indole ring followed by the introduction of the aniline group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed synthesis in an aqueous medium has been reported for the production of indole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-2-indolyl)aniline undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(1-Methyl-2-indolyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-2-indolyl)aniline involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness: 4-(1-Methyl-2-indolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the structural features of both aniline and indole, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(1-methylindol-2-yl)aniline |
InChI |
InChI=1S/C15H14N2/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,16H2,1H3 |
InChI Key |
DDGOEXDULFFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N |
Origin of Product |
United States |
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